molecular formula C17H32O3 B14641729 Methyl 6-oxohexadecanoate CAS No. 54527-08-1

Methyl 6-oxohexadecanoate

Cat. No.: B14641729
CAS No.: 54527-08-1
M. Wt: 284.4 g/mol
InChI Key: DLXRILQPIMWMCY-UHFFFAOYSA-N
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Description

Methyl 6-oxohexadecanoate is an organic compound with the molecular formula C17H32O3. It is a methyl ester derivative of hexadecanoic acid, featuring a ketone functional group at the sixth carbon position. This compound is part of the oxo fatty acids family, which are known for their unique chemical properties and applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Methyl 6-hydroxyhexadecanoate.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of methyl 6-oxohexadecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing fatty acids that can be further metabolized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxohexadecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and biological properties. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .

Properties

CAS No.

54527-08-1

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 6-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

DLXRILQPIMWMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCC(=O)OC

Origin of Product

United States

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